molecular formula C14H22N2O2 B511063 (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 626209-57-2

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B511063
CAS No.: 626209-57-2
M. Wt: 250.34g/mol
InChI Key: WGVIWMAMZMWHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a benzyl group substituted with a methoxy group and a morpholine ring attached via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-(morpholin-4-yl)ethylamine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy group and morpholine ring play crucial roles in binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzylamine: Similar structure but lacks the morpholine ring.

    2-Methoxybenzyl chloride: Precursor in the synthesis of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine.

    2-Methoxybenzoic acid: Oxidation product of the methoxybenzyl group.

Uniqueness

This compound is unique due to the presence of both a methoxybenzyl group and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVIWMAMZMWHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.